3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
Facile and Selective Cleavage of Allyl Groups : The study by Chandrasekhar et al. (2001) demonstrates a method for allyl deprotection to liberate free hydroxy, amino, and acid groups under mild conditions, indicating the versatility of allyl-based compounds in synthetic chemistry Chandrasekhar, Reddy, & Rao, 2001.
Structural Features of Trifluoromethylated Amino Alcohols : Katagiri et al. (2005) explored the hydrogen bonding chains in the crystals of trifluoromethylated amino alcohols, demonstrating their potential for creating chiral spiral hydrogen bonding chains, crucial for advanced material sciences Katagiri, Fujiwara, Takahashi, & Uneyama, 2005.
Applications in Organic Synthesis
Iridium-Catalyzed Carbonyl Allylation : Masuyama and Marukawa (2007) developed a method for the allylation of aldehydes using allyl ethers, highlighting the utility of fluoroallyl compounds in the synthesis of homoallylic alcohols, a key class of intermediates in organic synthesis Masuyama & Marukawa, 2007.
Medicinal Chemistry and Drug Development
While the search focused on excluding drug use, dosage, and side effects, the synthetic and structural applications of compounds like 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol contribute significantly to the field of medicinal chemistry by providing versatile building blocks for drug synthesis and design.
Advanced Materials and Chemical Engineering
Organoselenium-Catalyzed Amination : Deng et al. (2015) presented an efficient route to prepare 3-amino allylic alcohols, demonstrating the compound's relevance in creating materials with specific regio- and stereoselective properties Deng, Wei, Liao, Huang, & Zhao, 2015.
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts : A study by Podjed and Modec (2022) on amino alcohol salts with quinaldinate showcases the potential of trifluoromethylated amino alcohols in understanding polymorphism and hydrogen bonding, crucial for designing pharmaceuticals and crystalline materials Podjed & Modec, 2022.
properties
IUPAC Name |
1,1,1-trifluoro-3-[prop-2-enyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-2-3-16(4-6(17)8(10,11)12)5-7(18)9(13,14)15/h2,6-7,17-18H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYGIQVHQRXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(C(F)(F)F)O)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol |
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